molecular formula C16H14N4O2S B2787241 3-(4-Nitro-phenyl)-6-p-tolyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione CAS No. 173276-51-2

3-(4-Nitro-phenyl)-6-p-tolyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione

Cat. No. B2787241
CAS RN: 173276-51-2
M. Wt: 326.37
InChI Key: RTRFWLDCIJBCND-UHFFFAOYSA-N
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Description

1,3,5-Triazines are a class of compounds that have been the object of considerable interest due to their applications in different fields, including the production of herbicides and polymer photostabilisers . Some 1,3,5-triazines display important biological properties .


Synthesis Analysis

Several specific synthetic protocols have been developed for the preparation of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .


Molecular Structure Analysis

The structure of 1,3,5-triazine derivatives can be confirmed by using Fourier transform infrared spectroscopy (FTIR), thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and gel permeation chromatography (GPC) .


Chemical Reactions Analysis

The complete range of 2,4,6-trisubstituted-1,3,5-triazines were obtained from cyanuric chloride by sequential substitution of the chloride atom using oxygen, nitrogen and sulfur centered nucleophiles .


Physical And Chemical Properties Analysis

The photo physical and thermal properties of 1,3,5-triazine derivatives have been investigated. The TGA data indicates that all the three compounds are stable up to 160 °C .

Scientific Research Applications

Biological Applications

Triazine derivatives, including “3-(4-Nitro-phenyl)-6-p-tolyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione”, have been identified as multifunctional, adaptable, and remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, and anti-protozoal .

Antimicrobial Activity

The synthesized compounds of triazine derivatives have been evaluated for their antimicrobial activity against E. coli representing Gram-negative bacteria, S. aureus representing Gram-positive bacteria, and C. albicans representing fungi .

Antitumor Properties

Some 1,3,5-triazines display important biological properties; for example, hexamethylmelamine (HMM, 1) and 2-amino- 4-morphlino- s -triazine ( 2) are used clinically due to their antitumor properties to treat lung breast and ovarian cancer, respectively .

Inhibitory Activity

More recently, significant aromatase inhibitory activity was observed for 1,3,5-triazines .

Antagonist Activity

The compounds of type 8 show potent activity against leukotriene C 4 (LTC 4) antagonist, which possess a protective effect on HCl.ethanol-induced gastric lesions .

Use in Chemical Biology

The bioorthogonal application of these polyazines with various strained alkenes and alkynes provides a new prospect for investigations in chemical biology .

Use in Heterogeneous Catalysis

Triazine and tetrazines rich nitrogen content, high chemical stability, and the amazing heteroatom effect (HAE) leads to great practical applications such as heterogeneous catalysis .

Use in Energy-related Functions

Triazine and tetrazines are also used in energy-related functions .

Future Directions

In recent years, there has been a growing interest in the using of s-triazine derivatives in different fields . The remarkable reactivity and unique structure of the s-triazine moiety attracted the researchers to utilize it in the modification and construction of new materials .

properties

IUPAC Name

6-(4-methylphenyl)-3-(4-nitrophenyl)-1,4-dihydro-1,3,5-triazine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c1-11-2-4-12(5-3-11)15-17-10-19(16(23)18-15)13-6-8-14(9-7-13)20(21)22/h2-9H,10H2,1H3,(H,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTRFWLDCIJBCND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NCN(C(=S)N2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Methylphenyl)-3-(4-nitrophenyl)-1,4-dihydro-1,3,5-triazine-2-thione

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